![molecular formula C17H23ClN6O B2709746 1-(3-Chloro-2-methylphenyl)-3-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)urea CAS No. 1203242-20-9](/img/structure/B2709746.png)
1-(3-Chloro-2-methylphenyl)-3-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)urea
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Description
1-(3-Chloro-2-methylphenyl)-3-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)urea is a useful research compound. Its molecular formula is C17H23ClN6O and its molecular weight is 362.86. The purity is usually 95%.
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Scientific Research Applications
Urea Derivatives in Drug Design
Ureas possess unique hydrogen-binding capabilities, making them integral in drug-target interactions. They are incorporated into small molecules displaying a broad range of bioactivities due to their ability to modulate selectivity, stability, toxicity, and the pharmacokinetic profile of lead molecules. Research has shown various urea derivatives acting as modulators for biological targets like kinases, NAMPT, soluble epoxide hydrolases, mTOR, proteases, gyrB/parE, and epigenetic enzymes such as HDAC, PRMT, or DOT1L, confirming the importance of urea moiety in medicinal chemistry (Jagtap et al., 2017).
Role in Biochemical Applications
Urea and its derivatives play a critical role in various biochemical applications, including as components in biosensors for detecting and quantifying urea concentration in medical, environmental, and food industries. These applications are critical in diagnosing and managing diseases related to the urea cycle, monitoring environmental pollution, and ensuring food safety (Botewad et al., 2021).
Urea in Electrochemical Applications
Research on urea-based compounds also extends to electrochemical applications, including their use in energy storage technologies and electroplating. The properties of urea and its derivatives make them suitable for use in novel electrochemical systems, potentially offering advancements in battery technologies and surface finishing processes (Tsuda et al., 2017).
properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN6O/c1-11-13(18)6-5-7-14(11)23-17(25)20-9-8-19-15-10-16(24(3)4)22-12(2)21-15/h5-7,10H,8-9H2,1-4H3,(H,19,21,22)(H2,20,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOKHPPWGHKQRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)NCCNC2=CC(=NC(=N2)C)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-2-methylphenyl)-3-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)urea |
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